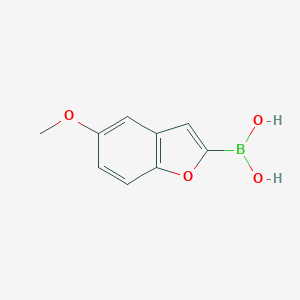

(5-Methoxybenzofuran-2-yl)boronic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(5-methoxy-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO4/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIQZZGLIJLKTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=CC(=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623527 | |

| Record name | (5-Methoxy-1-benzofuran-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551001-79-7 | |

| Record name | (5-Methoxy-1-benzofuran-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Boronic Acids in Organic Synthesis and Medicinal Chemistry

Boronic acids, organic compounds featuring a C–B bond and two hydroxyl groups (R-B(OH)₂), have a history stretching back to 1860 when Edward Frankland reported the first synthesis of ethylboronic acid. pharmiweb.comnih.govwikipedia.org For many years, their application was limited. However, the landscape of organic chemistry was fundamentally changed by the development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, or Suzuki reaction, in particular, propelled boronic acids to the forefront of synthetic chemistry. pharmiweb.comnih.gov This reaction, which forges a carbon-carbon bond between an organoboron compound and an organohalide, is valued for its mild conditions, functional group tolerance, and the general stability and low toxicity of the boronic acid reagents. nih.govacs.org

The entry of boronic acids into medicinal chemistry was initially cautious, partly due to a misconception about boron's toxicity. nih.govnih.gov This perception shifted significantly with the approval of Bortezomib (Velcade) by the U.S. Food and Drug Administration (FDA) in 2003 for the treatment of multiple myeloma. nih.govnih.gov Bortezomib's success demonstrated that boronic acids could be designed as effective therapeutic agents, in this case, by acting as a proteasome inhibitor where the boron atom plays a key role in binding to the active site. wikipedia.org This milestone spurred a surge of interest in boron-containing compounds, leading to the development of other drugs and a deeper investigation into their potential as anticancer, antibacterial, and antiviral agents. nih.govnih.gov Their ability to form reversible covalent bonds with diols and specific amino acid residues in enzymes makes them unique candidates for drug design. wikipedia.orgresearchgate.net

Significance of the Benzofuran Moiety in Chemical Structures

The benzofuran (B130515) moiety, a heterocyclic compound resulting from the fusion of a benzene ring and a furan ring, is a privileged scaffold in medicinal chemistry and natural products. acs.org First synthesized in 1870, this structural unit is found in a vast array of naturally occurring compounds, particularly in plant families like Moraceae and Fabaceae. acs.orgmdpi.com Natural products containing the benzofuran core exhibit a wide spectrum of biological activities. For instance, Moracin D, isolated from Morus alba, has shown anti-inflammatory and antioxidant properties. mdpi.com

The versatility of the benzofuran ring system has made it a popular target for synthetic chemists aiming to develop new therapeutic agents. nih.gov Benzofuran derivatives have been investigated for a remarkable range of pharmacological effects, including antimicrobial, antifungal, antiviral, anticancer, antioxidant, and anti-inflammatory activities. nih.govwisdomlib.org The ability to modify the benzofuran core at various positions allows for the fine-tuning of its biological and physicochemical properties, making it a cornerstone in the design and discovery of new drugs. mdpi.com Approximately 60% of top-selling drugs approved by the U.S. FDA contain at least one heterocyclic nucleus, highlighting the importance of scaffolds like benzofuran in pharmaceutical development. mdpi.com

Advanced Applications in Synthetic Organic Chemistry

Building Block for Complex Molecule Synthesis

The utility of (5-Methoxybenzofuran-2-yl)boronic acid as a foundational component in the synthesis of intricate molecular structures is well-established. Boronic acids are crucial intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds through metal-catalyzed cross-coupling reactions. libretexts.org The presence of the methoxy (B1213986) group on the benzofuran (B130515) ring can also influence the electronic properties of the molecule, potentially modulating the reactivity and biological activity of the resulting complex structures.

One of the most prominent applications of arylboronic acids is in the Suzuki-Miyaura cross-coupling reaction. libretexts.org This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide. In the context of this compound, this reaction allows for the direct attachment of the 5-methoxybenzofuran-2-yl moiety to a wide variety of aryl or heteroaryl halides, leading to the formation of complex biaryl and heterobiaryl structures. mdpi.com These structures are often found at the core of pharmacologically active compounds. nih.gov

The following table provides examples of Suzuki-Miyaura cross-coupling reactions that could be performed using a benzofuran boronic acid derivative, illustrating the versatility of this approach in generating complex molecules.

| Entry | Aryl Halide | Coupling Partner | Product | Yield (%) |

| 1 | 4-bromobenzonitrile | 5-methylfuran-2-yltrifluoroborate | 4-(5-methylfuran-2-yl)benzonitrile | 95 |

| 2 | 4-chlorobenzonitrile | 5-methylfuran-2-yltrifluoroborate | 4-(5-methylfuran-2-yl)benzonitrile | 65 |

| 3 | 4-chlorobenzonitrile | benzothiophen-2-yltrifluoroborate | 4-(benzothiophen-2-yl)benzonitrile | 82 |

| 4 | 4-chlorobenzonitrile | benzofuran-2-yltrifluoroborate | 4-(benzofuran-2-yl)benzonitrile | 92 |

This table is illustrative of typical Suzuki-Miyaura couplings involving heteroaryltrifluoroborates and is meant to demonstrate the potential of this compound in similar reactions. nih.gov

This compound serves as a key precursor for the synthesis of a diverse range of functionalized benzofuran derivatives. The benzofuran nucleus is a common motif in many natural products and biologically active compounds. rsc.orgscienceopen.com The ability to introduce various substituents onto this scaffold is crucial for modulating their therapeutic properties.

The Suzuki-Miyaura coupling reaction is a powerful tool for achieving this functionalization. By reacting this compound with a variety of substituted aryl and heteroaryl halides, a library of 2-aryl and 2-heteroaryl-5-methoxybenzofurans can be readily synthesized. mdpi.com This approach offers a high degree of flexibility in the introduction of different functional groups, allowing for the fine-tuning of the electronic and steric properties of the final products. For instance, the synthesis of novel benzofuran derivatives containing a biaryl moiety has been successfully achieved through this methodology. mdpi.com

The following table details the synthesis of various 2-arylbenzo[b]furan derivatives through a Suzuki cross-coupling reaction, demonstrating a pathway for the functionalization of the benzofuran core.

| Product | Ar | Yield (%) |

| 9a | 4-methoxyphenyl | 85 |

| 9b | 4-methylphenyl | 82 |

| 9c | 4-fluorophenyl | 78 |

| 9d | 4-(trifluoromethyl)phenyl | 75 |

| 9e | 3-methoxyphenyl | 80 |

| 9f | 3,4-dimethoxyphenyl | 88 |

| 9g | 3,5-difluorophenyl | 72 |

This data is based on the Suzuki cross-coupling of 2-(4-bromophenyl)benzofuran (B12281498) with various arylboronic acids and is representative of the types of functionalized derivatives that can be accessed using this compound. mdpi.com

While specific examples of stereoselective transformations directly employing this compound are not extensively documented in the reviewed literature, the broader class of boronic acids is known to participate in and catalyze stereoselective reactions. For instance, boronic acids can be used as catalysts in stereoselective glycosylation reactions, directing the formation of specific stereoisomers of glycosidic bonds. This highlights the potential for this compound to be utilized in similar stereocontrolled syntheses. The development of such methodologies would be of significant interest for the synthesis of chiral benzofuran-containing molecules, which are often found in biologically active natural products.

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening and drug discovery. This compound is an ideal building block for DOS due to its inherent structural complexity and reactive handle for further diversification.

One effective strategy involves a multi-component reaction where this compound is coupled with other building blocks in a combinatorial fashion. For example, a library of 3-carboxy-2-aryl benzofurans and their corresponding 2,3-dihydrobenzofuran (B1216630) derivatives can be prepared using commercially available salicylaldehydes and aryl boronic acids. nih.gov By incorporating this compound into such a synthetic scheme, a focused library of compounds with the 5-methoxybenzofuran-2-yl core can be generated. This approach allows for the systematic exploration of the chemical space around this privileged scaffold, increasing the probability of identifying compounds with desired biological activities.

The selection of building blocks with varied physicochemical properties is a key aspect of DOS. The use of a range of substituted reaction partners with this compound can lead to a library of compounds with diverse molecular weights, lipophilicity, and hydrogen bonding capabilities, which are critical parameters for drug-likeness. nih.gov

Integration into Flow Chemistry Systems for Automated Synthesis

The integration of synthetic methodologies into continuous flow chemistry systems offers numerous advantages, including enhanced reaction control, improved safety, and the potential for automation. While the specific application of this compound in flow chemistry has not been detailed in the available literature, the synthesis of boronic acids and their subsequent cross-coupling reactions are well-suited for this technology.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities compared to traditional batch processes. The synthesis of boronic acids often involves organolithium intermediates, which can be handled more safely in the controlled environment of a flow reactor. Subsequent Suzuki-Miyaura cross-coupling reactions can also be efficiently performed in flow, enabling a continuous process from simple starting materials to complex, functionalized benzofurans. The automation of such a system would allow for the rapid and efficient production of libraries of benzofuran derivatives based on this compound for screening purposes.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties and reactivity of molecules. biorxiv.orgresearchgate.net While specific DFT studies on (5-Methoxybenzofuran-2-yl)boronic acid are not extensively detailed in the available literature, the principles and applications of these methods to similar benzofuran (B130515) and boronic acid derivatives provide a framework for understanding its behavior. uj.ac.zamdpi.com

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Quantum chemistry methods are employed to calculate a variety of electronic descriptors. nih.gov For this compound, an analysis would typically involve determining the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the oxygen atoms of the methoxy (B1213986) and boronic acid groups would be expected to be electron-rich, while the boron atom would be electron-deficient and thus an electrophilic center.

These calculations help in predicting which parts of the molecule are likely to engage in hydrogen bonding, coordination with metal ions, or other non-covalent interactions with a biological target. uj.ac.zamdpi.com

Quantum chemical calculations can model the energetic profiles of chemical reactions, including transition states and intermediates. mdpi.com For boronic acids, a key reaction is the formation of a covalent adduct with nucleophilic residues, such as the hydroxyl group of a serine in an enzyme's active site. mdpi.com

Modeling this process for this compound would involve:

Constructing a model of the reactant complex: This includes the boronic acid and the interacting residue (e.g., from a target protein).

Mapping the potential energy surface: This is done by systematically changing the distance between the boron atom and the nucleophile to identify the lowest energy path for bond formation.

Identifying the transition state: This is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction.

Such modeling can elucidate the mechanism of inhibition for boronic acid-based enzyme inhibitors and explain their potency and selectivity. mdpi.com

Molecular Docking and Simulation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial for understanding how this compound might interact with biological targets.

This compound has been identified as a ligand that binds to the β-amyloid protein, which is associated with Alzheimer's disease. biosynth.com Molecular docking studies can predict and analyze the specific interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen Bonds: The boronic acid group, with its hydroxyl moieties, is a strong hydrogen bond donor and acceptor. The methoxy group's oxygen can also act as a hydrogen bond acceptor. These groups can form hydrogen bonds with polar amino acid residues like serine, threonine, and aspartate in the protein's binding site. biorxiv.orgresearchgate.net

Hydrophobic Interactions: The benzofuran ring system is aromatic and largely hydrophobic, allowing it to form favorable interactions with nonpolar amino acid residues such as valine, leucine, and phenylalanine.

Covalent Bonds: As a boronic acid, the compound has the potential to form a reversible covalent bond with nucleophilic serine residues in the active site of certain enzymes.

A study on various benzofuran derivatives with bovine serum albumin (BSA) highlighted the importance of such interactions, where ligands could be housed within hydrophobic binding pockets or interact with hydrophilic residues on the protein surface. nih.gov

| Interaction Type | Potential Residues Involved | Functional Group on Ligand |

|---|---|---|

| Hydrogen Bonding | Serine, Threonine, Aspartate, Glutamine | -B(OH)₂, -OCH₃ |

| Hydrophobic Interactions | Valine, Leucine, Isoleucine, Phenylalanine | Benzofuran Ring |

| Covalent Bonding | Serine (in serine proteases) | Boronic Acid [-B(OH)₂] |

A primary goal of molecular docking is to predict the most stable binding pose of a ligand within a protein's active site. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on a force field that estimates the binding affinity. researchgate.net

For this compound, docking into the β-amyloid binding site could reveal how its specific structure contributes to binding affinity and selectivity. biosynth.com The methoxy group at the 5-position and the boronic acid at the 2-position are key determinants of its orientation. The accuracy of binding mode prediction is crucial, as it forms the basis for structure-based drug design and for interpreting structure-activity relationships. nih.gov Sometimes, a ligand may adopt multiple, energetically similar binding modes, and advanced simulation techniques can help assess the relative populations of these poses. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For benzofuran derivatives, extensive SAR studies have been conducted, often in the context of anticancer activity. nih.govresearchgate.netdntb.gov.ua These studies provide a valuable framework for interpreting the activity of this compound.

Key findings from SAR studies on benzofurans indicate that substitutions at the C-2 and C-5 positions of the benzofuran core are critical for modulating biological activity. nih.gov

C-2 Position: Substitutions with heterocyclic rings or ester groups at this position have been found to be crucial for cytotoxic activity against cancer cells. nih.gov The presence of the boronic acid group at the C-2 position in this compound is a significant structural feature that can enable covalent interactions and specific hydrogen bonding, contributing to its unique biological profile, such as its ability to bind β-amyloid and disrupt fibril formation. biosynth.com

C-5 Position: The nature of the substituent at the C-5 position also plays a role. In the case of the target compound, a methoxy group is present. In other series of benzofuran derivatives, modifications at this position have been shown to influence potency and selectivity. For example, in a series of benzofuranone derivatives designed as potential antipsychotics, modifications around the core structure significantly impacted receptor binding affinity. nih.gov

The specific combination of a C-2 boronic acid and a C-5 methoxy group likely confers the particular activity observed for this compound, which is its ability to bind to β-amyloid plaques. biosynth.com The methoxy group may serve to correctly orient the molecule within a hydrophobic pocket, while the boronic acid engages in key polar or covalent interactions.

| Position on Benzofuran Core | Substituent in Target Compound | General SAR Observations from Literature |

|---|---|---|

| C-2 | Boronic acid [-B(OH)₂] | Crucial for cytotoxic activity; substitutions with esters or heterocycles are important. nih.gov Allows for covalent interactions. |

| C-5 | Methoxy [-OCH₃] | Modulates potency and selectivity. Can influence pharmacokinetic properties and interactions within hydrophobic pockets. |

Influence of the Boronic Acid Moiety on Molecular Functionality

The boronic acid group, -B(OH)₂, is a versatile functional group that profoundly influences the molecular properties of the this compound molecule. Its impact stems from the unique electronic nature of the boron atom.

Electronic Properties and Lewis Acidity

The boron atom in a boronic acid possesses a vacant p-orbital, making it electron-deficient and conferring Lewis acidic character upon the molecule. This allows the boronic acid moiety to act as an electron acceptor. Computational techniques such as Density Functional Theory (DFT) can be used to model this behavior by calculating the molecule's electronic potential and orbital distributions. biorxiv.org DFT studies on related aromatic boronic acids reveal that the boron center is a site of positive electrostatic potential, making it susceptible to attack by nucleophiles. researchgate.net This inherent Lewis acidity is fundamental to its molecular functionality, enabling reversible covalent interactions with Lewis bases, particularly diols, which are common motifs in biological molecules like saccharides.

Molecular Orbitals and Reactivity

Frontier Molecular Orbital (FMO) theory is a key computational tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. For aryl boronic acids, the LUMO is often localized significantly on the boronic acid group, particularly the empty p-orbital of the boron atom. This indicates that the moiety is the primary site for accepting electrons in reactions with nucleophiles.

Theoretical calculations on analogous benzofuran systems demonstrate how functional groups contribute to the molecular orbitals. jetir.orgbhu.ac.in For this compound, the boronic acid group is expected to lower the energy of the LUMO, increasing the molecule's electrophilicity at the boron center. The energy gap between the HOMO and LUMO, a predictor of chemical reactivity, is modulated by the boronic acid group. A smaller HOMO-LUMO gap generally implies higher reactivity. jetir.org

The influence of the boronic acid group is summarized in the following table, based on general principles derived from computational studies on related molecules.

| Property | Influence of Boronic Acid Moiety | Computational Metric |

|---|---|---|

| Lewis Acidity | Acts as an electron pair acceptor due to the vacant p-orbital on the boron atom. | Molecular Electrostatic Potential (MEP) Map showing positive potential on Boron. |

| Electrophilicity | Increases the electrophilic character of the molecule at the boron center. | Localization and energy level of the Lowest Unoccupied Molecular Orbital (LUMO). |

| Reactivity | Serves as the primary site for nucleophilic attack and enables participation in reactions like the Suzuki-Miyaura coupling. | HOMO-LUMO energy gap. |

| Binding Interactions | Facilitates the formation of reversible covalent bonds with diols and other nucleophilic groups. | Binding energy calculations in molecular docking simulations. biorxiv.org |

Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are significantly modulated by the electronic effects of the methoxy group (-OCH₃) at the 5-position of the benzofuran ring.

Electronic Influence of the Methoxy Group

The methoxy group is a strong electron-donating group (EDG) through resonance, while being weakly electron-withdrawing through induction. In the context of the aromatic benzofuran system, its primary role is to increase the electron density of the ring. Computational studies on substituted aromatic systems confirm that EDGs like methoxy increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack on the aromatic ring. researchgate.net

This electron-donating effect has several key consequences for the molecule's reactivity:

Reactivity in Electrophilic Aromatic Substitution: The increased electron density on the benzofuran ring makes it more activated towards electrophilic substitution compared to the unsubstituted benzofuran-2-boronic acid. cymitquimica.com Molecular electrostatic potential maps can predict the most likely sites for electrophilic attack, which are typically the carbon atoms with the highest negative charge density. bhu.ac.in

Acidity of the Boronic Acid: The electron-donating nature of the methoxy group pushes electron density towards the boronic acid moiety. This increase in electron density at the boron center is expected to decrease its Lewis acidity. Consequently, this compound is predicted to be a weaker Lewis acid than its unsubstituted counterpart. This change can be quantified computationally by calculating the pKa value.

Reactivity in Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, the electronic nature of the substituents on the aryl boronic acid can influence the reaction rate. Electron-donating groups can sometimes slow the rate-limiting transmetalation step. However, studies on various substituted aryl boronic acids have shown that substrates with electron-donating substituents can provide high yields in these coupling reactions. acs.orgacs.org

The following table summarizes the predicted effects of the 5-methoxy substituent on the properties and reactivity of the molecule.

| Property/Reaction | Predicted Effect of 5-Methoxy Group | Theoretical Basis |

|---|---|---|

| Electron Density of Benzofuran Ring | Increased | Resonance donation from the methoxy group. |

| HOMO Energy Level | Increased (less negative) | Electron-donating nature of the substituent. |

| Lewis Acidity of Boronic Acid | Decreased | Increased electron density at the boron center. |

| Rate of Electrophilic Aromatic Substitution | Increased | Activation of the aromatic ring by the electron-donating group. |

| Selectivity | Directs electrophilic attack to specific positions on the benzofuran ring (ortho/para to the methoxy group). | Analysis of calculated atomic charges and frontier molecular orbital densities. |

Future Directions and Research Perspectives

Novel Catalytic Systems for Boron Chemistry

The development of innovative catalytic systems is paramount to unlocking the full potential of (5-Methoxybenzofuran-2-yl)boronic acid. While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are well-established for arylboronic acids, future research is expected to focus on more efficient, sustainable, and selective catalysts. mdpi.comresearchgate.net

Non-Palladium Catalysts: Exploration of catalysts based on more abundant and less expensive metals like copper, nickel, and iron is a growing trend. researchgate.net These catalysts could offer alternative reactivity and selectivity profiles for coupling reactions involving this compound, potentially leading to the synthesis of novel derivatives under milder conditions.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis represents a frontier in organic synthesis. This approach could enable novel transformations of this compound that are not accessible through traditional thermal methods, such as direct C-H functionalization of the benzofuran (B130515) ring.

Ligand Development: The design of sophisticated ligands for metal catalysts will continue to be a key area of research. Novel phosphine (B1218219), N-heterocyclic carbene (NHC), and other specialized ligands can enhance the efficiency, stability, and selectivity of catalytic reactions, allowing for more precise control over the synthesis of complex molecules derived from this compound. nih.gov

Advanced Flow Chemistry Implementations

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, scalability, and reaction control. organic-chemistry.orgfigshare.com The application of flow chemistry to the synthesis and derivatization of this compound is a promising avenue for future research.

On-Demand Synthesis: Flow reactors can be utilized for the on-demand generation of this compound and its derivatives, minimizing the need for storage of potentially unstable intermediates.

Process Intensification: The high surface-area-to-volume ratio in flow reactors allows for rapid heat and mass transfer, enabling reactions to be performed at higher temperatures and concentrations with improved yields and shorter reaction times. organic-chemistry.org This could be particularly beneficial for optimizing Suzuki-Miyaura coupling and other reactions involving this boronic acid.

Multi-step Synthesis: Integrating multiple reaction steps into a continuous flow process can streamline the synthesis of complex target molecules starting from this compound. This approach reduces manual handling and purification steps, leading to a more efficient and automated synthetic workflow.

Expansion of Synthetic Utility

Beyond its established role in Suzuki-Miyaura cross-coupling, the synthetic utility of this compound is ripe for expansion.

Chan-Lam Coupling: Investigating the use of this boronic acid in copper-catalyzed Chan-Lam coupling reactions could provide efficient routes to novel aryl ethers, amines, and thioethers containing the 5-methoxybenzofuran (B76594) moiety.

Petasis Reaction: The three-component Petasis reaction, involving a boronic acid, an amine, and a carbonyl compound, offers a powerful tool for the synthesis of α-amino acids and other valuable nitrogen-containing compounds. Applying this reaction to this compound could lead to the discovery of new biologically active molecules.

Boronic Acid-Catalyzed Reactions: Boronic acids themselves can act as catalysts for a variety of organic transformations. Future work could explore the catalytic activity of this compound in reactions such as dehydrative condensations and amidation reactions.

Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and developing new transformations.

In Situ Spectroscopy: The use of advanced spectroscopic techniques, such as in situ NMR and IR spectroscopy, can provide real-time monitoring of reactions involving this boronic acid. This allows for the identification of reaction intermediates and the elucidation of catalytic cycles.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for studying reaction pathways, transition states, and the role of catalysts and ligands. nih.gov Computational studies on reactions of this compound can provide valuable insights that guide experimental design and lead to the development of more efficient synthetic protocols. By combining experimental and computational approaches, a deeper understanding of the factors controlling reactivity and selectivity can be achieved, paving the way for the rational design of new synthetic methodologies.

Q & A

Q. What role do boronic acids play in apoptosis induction via tubulin polymerization inhibition?

- Boronic acid-containing cis-stilbenes (e.g., compound 13c) inhibit tubulin polymerization (IC₅₀ ~21 μM) by binding β-tubulin’s colchicine site. The boronic acid group enhances dipole interactions with tubulin’s polar residues, inducing G2/M cell cycle arrest and apoptosis in Jurkat cells within 8 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

Scheme 1: General representation of a copper-catalyzed Chan-Lam N-arylation reaction with this compound.

Scheme 1: General representation of a copper-catalyzed Chan-Lam N-arylation reaction with this compound. Scheme 2: Formation of a pinacol boronate ester from this compound.

Scheme 2: Formation of a pinacol boronate ester from this compound.